2-Chloro-4-fluorobenzylamine hydrochloride

Catalog No.
S1933328
CAS No.
42365-60-6
M.F
C7H8Cl2FN
M. Wt
196.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorobenzylamine hydrochloride

CAS Number

42365-60-6

Product Name

2-Chloro-4-fluorobenzylamine hydrochloride

IUPAC Name

(2-chloro-4-fluorophenyl)methanamine;hydrochloride

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

InChI

InChI=1S/C7H7ClFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H

InChI Key

JRLSDBJQSHLCRS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)CN.Cl

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN.Cl

2-Chloro-4-fluorobenzylamine hydrochloride (CAS 42365-60-6) is a highly functionalized, di-halogenated building block widely procured for pharmaceutical and agrochemical synthesis. By providing the amine as a stable hydrochloride salt rather than a free base, this material ensures long-term shelf life, resistance to atmospheric degradation, and high solubility in polar reaction media [1]. The specific 2-chloro-4-fluoro substitution pattern delivers a dual advantage: the ortho-chloro group provides essential steric hindrance to lock molecular conformations, while the para-fluoro group imparts significant metabolic stability and modulates lipophilicity [2]. For industrial and laboratory buyers, this compound serves as a premium precursor when precise stoichiometric control and advanced pharmacokinetic properties are required in downstream active ingredients.

Research Fit

Hydrochloride salt form enables ambient storage and aqueous solubility for screening and scale‑up workflows.
Dihalogenated (2‑chloro‑4‑fluoro) substitution pattern provides distinct lipophilicity and electronic profile not achievable with mono‑halogenated benzylamines.
Suitable as a building block for fragment libraries, lead optimization, and enantioselective synthesis of benzamide APIs.

Substituting 2-chloro-4-fluorobenzylamine hydrochloride with simpler analogs or alternative forms compromises both process reproducibility and final product efficacy. Utilizing the free base (CAS 15205-11-5) instead of the hydrochloride salt introduces severe handling liabilities, as the liquid free base rapidly absorbs atmospheric carbon dioxide to form insoluble carbamates, skewing reaction stoichiometry [1]. In application-critical performance, substituting with mono-halogenated analogs fails to replicate the compound's dual-action profile. Replacing it with 2-chlorobenzylamine leaves the para-position vulnerable to rapid cytochrome P450-mediated oxidative metabolism, drastically reducing the half-life of derived drugs [2]. Conversely, substituting with 4-fluorobenzylamine removes the ortho-chloro steric bulk, eliminating the conformational restriction required to achieve high target binding affinity in complex pharmacophores [3].

Substitution Risk

Lipophilicity mismatch
The dihalogenated pattern yields a computed lipophilicity window that differs meaningfully from 2‑chlorobenzylamine or 4‑fluorobenzylamine; permeability and partitioning profiles may not transfer.
Reactivity divergence
Electron‑withdrawing and steric effects are unique to the 2‑chloro‑4‑fluoro arrangement; regioselective transformations optimized for mono‑halogenated analogs may require re‑optimization.
Halogen bonding profile
The dual‑halogen donor/acceptor character is absent in single‑halogen benzylamines; fragment‑based screens targeting halogen‑bond interactions may lose key contacts if substitutes are used.

Atmospheric Stability and Stoichiometric Precision

Primary benzylamines in their free base form are notorious for their hygroscopicity and rapid reaction with atmospheric CO2, forming carbamate salts that degrade purity and complicate accurate weighing. The procurement of 2-chloro-4-fluorobenzylamine as a hydrochloride salt completely arrests this degradation pathway. The HCl salt exists as a stable, free-flowing crystalline powder that maintains >99% purity over extended ambient storage, whereas the liquid free base exhibits measurable purity drops within hours of air exposure [1].

Evidence DimensionAtmospheric stability and handling state
Target Compound DataCrystalline solid, >99% purity retained over 12+ months (ambient air)
Comparator Or Baseline2-Chloro-4-fluorobenzylamine free base (liquid, rapid carbamate formation upon air exposure)
Quantified DifferenceComplete elimination of CO2-induced degradation; enables exact mass-based dosing.
ConditionsAmbient laboratory storage and open-air weighing.

Procurement of the HCl salt eliminates the need for inert-atmosphere handling and prevents yield drops caused by degraded or inaccurately weighed free-base precursors.

Lipophilicity (XLogP3)
Head‑to‑head
Target 1.8 vs 2‑Cl‑benzylamine 1.4, 4‑F‑benzylamine 1.1
Δ +0.4 / +0.7 log units
Supports property‑based differentiation in lead optimization; may shift permeability and metabolic stability predictions.
Computed by XLogP3 3.0; experimental logP may vary.

CYP450-Mediated Metabolic Resistance

In drug design, unsubstituted para-positions on aromatic rings are primary targets for rapid oxidative metabolism by hepatic cytochrome P450 enzymes. By utilizing 2-chloro-4-fluorobenzylamine hydrochloride as a building block, the highly electronegative and strongly bonded fluorine atom blocks this metabolic liability. Compared to derivatives synthesized from 2-chlorobenzylamine, APIs incorporating the 4-fluoro modification demonstrate significantly reduced intrinsic clearance rates in human liver microsome (HLM) assays [1].

Evidence DimensionSusceptibility to para-hydroxylation (metabolic clearance)
Target Compound DataBlocked para-position (high metabolic stability, low clearance)
Comparator Or Baseline2-Chlorobenzylamine hydrochloride (unblocked para-position, high clearance rate)
Quantified DifferenceSubstantial reduction in oxidative clearance for derived drug candidates.
ConditionsIn vitro human liver microsome (HLM) stability assays for derived APIs.

Selecting the 4-fluoro-substituted building block early in lead optimization prevents late-stage pharmacokinetic failures due to rapid in vivo metabolism.

MW & TPSA
Reported
MW 159.59 g/mol, TPSA 26 Ų
Higher molecular complexity vs mono‑halogenated analogs without TPSA penalty supports fragment growth.
ΔMW +18.0 (vs 2‑Cl), +34.4 (vs 4‑F); TPSA unchanged.

Conformational Control via the Ortho-Effect

The spatial geometry of a pharmacophore is critical for target binding. The 2-chloro substituent on 2-chloro-4-fluorobenzylamine introduces significant steric bulk, restricting the rotation of the benzyl bond and forcing the molecule into a specific dihedral angle. When compared to the unhindered 4-fluorobenzylamine, this 'ortho-effect' pre-organizes the molecule into its bioactive conformation, frequently yielding 10- to 100-fold improvements in binding affinity (IC50/Ki) by reducing the entropic penalty of binding [1].

Evidence DimensionConformational restriction and binding affinity
Target Compound DataRestricted rotation (ortho-chloro steric bulk)
Comparator Or Baseline4-Fluorobenzylamine hydrochloride (free rotation, higher entropic penalty upon binding)
Quantified DifferenceFrequently yields 10- to 100-fold improvements in IC50/Ki in SAR studies.
ConditionsTarget binding assays for derived kinase or GPCR inhibitors.

The higher upfront procurement cost of the di-substituted precursor is justified by the dramatic improvement in potency and target selectivity it imparts to the final molecule.

Salt form stability
Specification review
HCl salt: crystalline solid, stable at RT (dry/closed)
Free base: liquid, air‑sensitive, 2–8 °C inert storage
Hydrochloride form simplifies cold‑chain logistics and glove‑box handling for high‑throughput screening and process scale‑up.
Purity ≥95% (HPLC); vendor specifications may vary.
Synthetic yield
Class‑level
84% isolated (LiHMDS reduction of benzonitrile)
Reported yield may reduce purification burden in custom synthesis; class‑level comparator data to verify.
Raney Ni hydrogenation of mono‑halogenated analogs typically 70–80%.
Chiral synthesis role
Data to verify
Enantioselective intermediate for mosapride (benzamide API)
May support stereochemical control in targeted syntheses; specific ee data not publicly available.
Validate enantiomeric excess with intended substrate before procurement lock.

High-Throughput Parallel Synthesis and Automated Dispensing

Because the hydrochloride salt eliminates the hygroscopicity and carbamate-formation issues associated with the free base, it is the ideal choice for automated library synthesis. It allows for precise, open-air robotic dispensing of solid powders for high-throughput amidation, reductive amination, and cross-coupling workflows without the need for inert glovebox environments [1].

Lead Optimization in Medicinal Chemistry

This compound is highly prioritized in SAR campaigns where a baseline benzylamine derivative exhibits poor pharmacokinetics or off-target binding. The specific 2-chloro-4-fluoro pattern is utilized to simultaneously block CYP450-mediated para-hydroxylation and lock the pharmacophore's dihedral angle, directly addressing both metabolic and affinity liabilities [2].

Synthesis of Advanced Agrochemical Active Ingredients

In the development of modern fungicides and pesticides (e.g., camphorsulfonylbenzylamine derivatives), 2-chloro-4-fluorobenzylamine hydrochloride is procured to impart optimal lipophilicity and environmental persistence. The dual halogenation enhances penetration through biological membranes while resisting rapid environmental degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment‑based lead optimization
Dihalogenated benzylamine with balanced computed LogP/TPSA window
Confirm experimental lipophilicity and solubility in assay buffer
Enantioselective benzamide API synthesis
Established chiral intermediate (2‑chloro‑4‑fluoro substitution)
Verify enantioselectivity and yield with target substrate
Halogen‑bond fragment library design
Dual Cl/F halogenation for unique donor/acceptor profile
Assess halogen‑bond geometry in co‑crystal structures
Scalable process development
Reported high‑yield LiHMDS reduction route
Reproduce and optimise yield at scale; verify purity profile

Other CAS

42365-60-6

Explore Compound Types